molecular formula C10H16N2O B1405261 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole CAS No. 1713160-65-6

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole

Cat. No.: B1405261
CAS No.: 1713160-65-6
M. Wt: 180.25 g/mol
InChI Key: BHVXSERHHPYGHD-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 4 with a propan-2-yl (isopropyl) group and at position 2 with a pyrrolidin-2-yl moiety. The 1,3-oxazole ring consists of three carbon atoms, one oxygen atom (position 1), and one nitrogen atom (position 3). This compound’s molecular formula is inferred as C10H17N2O (molecular weight: ~181.30 g/mol based on analogs in ), though its exact biological activity remains unspecified in the provided evidence.

Properties

IUPAC Name

4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVXSERHHPYGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The synthesis of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole typically begins with the formation of an oxazole ring through cyclization of suitable precursors, such as α-aminoketones or α-hydroxy ketones, followed by substitution with pyrrolidine derivatives.

Key Steps

Research Findings

  • Cyclization under reflux conditions with POCl₃ in inert solvents such as acetonitrile or dichloromethane yields the oxazole core efficiently.
  • Subsequent functionalization with alkyl halides introduces the propan-2-yl group, often using isopropyl halides under basic conditions.

Data Table 1: Typical Reaction Conditions for Cyclization

Step Reagents Solvent Temperature Time Yield (%)
Cyclization POCl₃ Acetonitrile Reflux 4-6 hours 65-80
Alkylation Isopropyl bromide Acetone Reflux 12-24 hours 70-85

Synthesis via Bio-Inspired Approach from Proline Derivatives

Method Overview

A bio-inspired synthesis pathway involves starting from l-Boc-proline , leveraging its structural similarity to pyrrolidine, and constructing the oxazole ring through cyclization of amino acid derivatives.

Key Steps

Research Findings

  • The cyclization of aldehyde intermediates under Appel reaction conditions provides a high-yield route to the oxazole core.
  • The process is inspired by natural biosynthesis pathways, offering regioselectivity and stereoselectivity advantages.

Data Table 2: Bio-Inspired Synthesis Parameters

Step Reagents Solvent Temperature Time Yield (%)
Cyclization Ph₃P, C₂Cl₆ MeCN 0–10°C 14 hours 60-75
Alkylation Isopropyl halide Toluene Reflux 12-24 hours 65-80

Coupling and Esterification Strategies

Method Overview

The synthesis often involves esterification of the oxazole core followed by coupling with pyrrolidine derivatives using carbodiimide-based coupling agents.

Key Steps

  • Ester Formation : Using methyl or ethyl esters of oxazole-4-carboxylic acid derivatives.
  • Coupling Reaction : Employing agents like 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in inert solvents such as DMF, THF, or MeCN.
  • Final Functionalization : Introducing the propan-2-yl group via nucleophilic substitution or alkylation.

Research Findings

  • The use of ethyl ester derivatives enhances conversion efficiency during coupling.
  • The coupling step proceeds optimally at 0°C to ambient temperature, with yields exceeding 70%.

Data Table 3: Coupling Reaction Conditions

Step Reagents Solvent Temperature Time Yield (%)
Esterification Oxazole-4-carboxylic acid Ethanol Reflux 4 hours 80-90
Peptide Coupling EDC, HOBT DMF 0–25°C 12-24 hours 70-85

Summary of Key Preparation Parameters

Method Starting Materials Key Reagents Solvent Temperature Typical Yield Advantages
Classical Cyclization α-Aminoketones / Hydroxy ketones POCl₃ Acetonitrile Reflux 65-80% Well-established, scalable
Bio-Inspired Approach l-Boc-proline derivatives Ph₃P, C₂Cl₆ MeCN 0–10°C 60-75% High regioselectivity
Ester Coupling Oxazole-4-carboxylic acid esters EDC, HOBT DMF 0–25°C 70-85% Efficient for peptide-like bonds

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated analogs.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole lies in medicinal chemistry . Research has indicated its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Case Study: Antidepressant Activity

A study investigated the antidepressant effects of compounds similar to 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole. The results demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential use as an antidepressant medication .

Case Study: Neuroprotective Properties

Another research highlighted the neuroprotective properties of oxazole derivatives. The study found that compounds like 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole could protect neuronal cells from oxidative stress-induced apoptosis, indicating a possible role in treating neurodegenerative diseases .

Material Science Applications

In material science , 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole can be utilized in the development of novel materials with specific electronic or optical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating oxazole rings into polymer backbones can enhance thermal stability and mechanical strength. This compound can serve as a monomer for synthesizing high-performance polymers suitable for electronics and aerospace applications .

Synthetic Organic Chemistry

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is also valuable as a synthetic intermediate in organic synthesis.

Synthesis Pathways

The compound can be synthesized through various methods, including cyclization reactions involving isocyanates and amines. Its ability to undergo further functionalization makes it a versatile building block in organic synthesis.

Reaction TypeDescription
CyclizationFormation of oxazole ring
FunctionalizationIntroduction of various groups

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity Reference
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole 4-Propan-2-yl, 2-Pyrrolidin-2-yl ~181.30 Not specified
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 2-Tolyl, 5-Piperidinylsulfonyl N/A Cytokinin-like activity
[(5-(4-Bromophenyl)-...)(pyridin-4-yl) methanone (1a) Complex oxazole-pyrazole-pyridine hybrid N/A Antimicrobial
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride 4-Phenyl, 5-Propan-2-yl, 2-Pyrrolidin-2-yl 292.81 Not specified
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride 4-Methyl, 2-Pyrrolidin-2-yl 188.66 Not specified
3-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1,2-oxazole 3-Propan-2-yl, 5-Pyrrolidin-2-yl (1,2-oxazole) 181.30 Not specified
Key Observations:

Substituent Position and Ring Type :

  • The target compound’s 1,3-oxazole ring differs from 1,2-oxazole derivatives (e.g., 3-(propan-2-yl)-5-(pyrrolidin-2-yl)-1,2-oxazole), where the oxygen and nitrogen positions alter electronic distribution and steric effects.
  • Substituents at position 4 (propan-2-yl) in the target compound vs. position 3 in 1,2-oxazole analogs may lead to divergent binding interactions in biological systems.

Impact of Substituent Bulkiness: The propan-2-yl group in the target compound increases lipophilicity compared to smaller groups like methyl (e.g., 4-methyl analog). This could enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends :

  • Oxazole derivatives with sulfonyl or pyridyl groups (e.g., compound 1a) exhibit antimicrobial properties, suggesting that electron-withdrawing groups may enhance such activity.
  • Cytokinin-like activity in oxazolopyrimidines () highlights the role of fused ring systems in modulating plant hormone pathways.

Physicochemical and Pharmacokinetic Properties

Solubility :

  • Hydrochloride salts (e.g., 4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride) improve water solubility compared to free bases, critical for drug formulation.
  • Halogenated derivatives (e.g., bromomethyl-fluorophenyl oxazole) exhibit lower solubility due to increased molecular weight and electronegativity.

Synthetic Considerations :

  • Pyrrolidine-substituted oxazoles are often synthesized via cyclization or nucleophilic substitution, as seen in oxadiazole derivatives ().

Biological Activity

Overview

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole, also known as 4-isopropyl-2-(pyrrolidin-2-yl)oxazole dihydrochloride, is a synthetic organic compound characterized by its unique oxazole ring and pyrrolidine moiety. Its diverse biological activities make it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
IUPAC Name4-propan-2-yl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Molecular FormulaC10H17Cl2N2O
Molecular Weight216.71 g/mol
CAS Number2227829-30-1
Purity≥95% (HPLC)

The biological activity of 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various disease pathways, potentially leading to therapeutic effects against conditions such as cancer and infections.

Antimicrobial Activity

Research indicates that compounds similar to 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anticancer Properties

In vitro studies have highlighted the potential anticancer effects of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For example, derivatives of oxazole have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cells (A549) .

Case Studies

  • Study on Anticancer Activity : A study published in MDPI focused on the structure–activity relationship (SAR) of oxazole derivatives. It found that specific modifications to the oxazole ring enhanced cytotoxicity against neuroblastoma cells, suggesting that 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole could serve as a lead compound for developing new anticancer agents .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various oxazole derivatives, including those similar to 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole. The results indicated significant inhibition of bacterial growth, reinforcing the compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of 4-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole can be compared with other compounds featuring similar structures:

CompoundBiological Activity
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-thiazoleModerate antimicrobial properties
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-imidazoleEnhanced anticancer activity
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-pyrazoleStronger anti-inflammatory effects

These comparisons illustrate how slight variations in molecular structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole, and how can reaction parameters be optimized?

  • Answer : The compound can be synthesized via cyclocondensation of substituted oxazole precursors with pyrrolidine derivatives. Key steps include:

  • Oxazole Core Formation : Use of 1,3-dipolar cycloaddition between nitriles and acetylene derivatives under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) .
  • Substituent Introduction : Alkylation of the oxazole nitrogen with isopropyl groups via nucleophilic substitution (e.g., using 2-bromopropane and K₂CO₃ in DMF) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of oxazole to alkylating agent) and employ catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 2.8–3.2 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺: 209.15; observed: 209.14) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formulas .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural characterization?

  • Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., pyrrolidine ring puckering) .
  • X-ray Crystallography : Resolve ambiguities using single-crystal diffraction (SHELX programs for refinement ).
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted shifts (e.g., B3LYP/6-31G* basis set) .

Q. What strategies are effective for modifying the oxazole and pyrrolidine moieties to study structure-activity relationships (SAR)?

  • Answer :

  • Oxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) via electrophilic substitution to alter electronic properties .
  • Pyrrolidine Functionalization : N-alkylation with morpholine or piperazine fragments to enhance solubility or bioavailability .
  • Biological Testing : Use antimicrobial assays (e.g., MIC against S. aureus) to correlate substituent effects with activity .

Q. What precautions are necessary when evaluating this compound in cell-based assays to avoid experimental artifacts?

  • Answer :

  • Contamination Control : Sterile filtration (0.22 µm membrane) and use of endotoxin-free solvents .
  • Morphological Artifacts : Monitor cell viability via MTT assays and validate findings with negative controls (e.g., DMSO-only treatments) .
  • Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify non-toxic concentrations for functional studies .

Q. How can computational tools predict the compound’s binding interactions with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Modeling : Identify critical binding features (e.g., hydrogen bonds with pyrrolidine nitrogen) .

Methodological Notes

  • Synthesis References : Key protocols from cyclocondensation to purification .
  • Analytical Cross-Validation : Combine NMR, MS, and crystallography for unambiguous characterization .
  • Biological Assay Design : Prioritize orthogonal methods (e.g., enzymatic + cell-based assays) to mitigate false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
Reactant of Route 2
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole

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